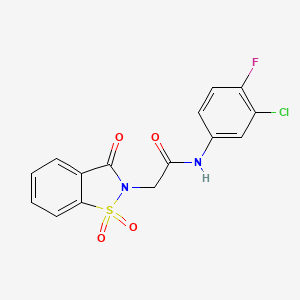

N-(3-chloro-4-fluorophenyl)-2-(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)acetamide

Description

N-(3-chloro-4-fluorophenyl)-2-(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring fused with a trioxo group and an acetamide moiety. The presence of chloro and fluoro substituents on the phenyl ring adds to its unique chemical properties.

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2O4S/c16-11-7-9(5-6-12(11)17)18-14(20)8-19-15(21)10-3-1-2-4-13(10)24(19,22)23/h1-7H,8H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGHATIQFVQMFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)acetamide typically involves the following steps:

Formation of Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Introduction of Trioxo Group: The trioxo group is introduced via oxidation reactions using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Acetamide Formation: The acetamide moiety is formed by reacting the intermediate compound with acetic anhydride or acetyl chloride.

Substitution Reactions: The chloro and fluoro substituents are introduced through electrophilic aromatic substitution reactions using appropriate halogenating agents.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents such as chlorine, bromine, and fluorine.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with altered oxidation states.

Substitution: Compounds with different substituents on the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds similar to N-(3-chloro-4-fluorophenyl)-2-(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)acetamide exhibit notable antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antibiotics . The benzisothiazole moiety is known for its bioactivity and is often included in drug design for treating infections.

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Investigations into similar derivatives have shown that modifications to the benzisothiazole framework can enhance cytotoxic effects against cancer cell lines. Preliminary studies indicate that this compound may inhibit tumor growth by inducing apoptosis in malignant cells .

Agricultural Applications

Pesticide Development

this compound has been explored for its potential as a pesticide. Its chemical structure allows it to interact with specific biological pathways in pests, providing a mechanism for pest control without affecting non-target organisms significantly. Field trials are necessary to evaluate its efficacy and safety in agricultural settings .

Herbicide Formulation

Similar compounds have been utilized in herbicide formulations due to their ability to inhibit plant growth by disrupting metabolic processes. Research into the synthesis of derivatives of this compound could lead to the development of effective herbicides that target specific weed species while minimizing environmental impact .

Material Science

Polymer Chemistry

In material science, the incorporation of this compound into polymer matrices has been studied for producing materials with enhanced thermal and mechanical properties. The compound's ability to form strong intermolecular interactions can lead to improved durability and resistance to degradation in various applications .

Nanotechnology Applications

The compound's unique properties make it suitable for applications in nanotechnology. Research is ongoing into its use as a building block for nanoscale materials that can be employed in drug delivery systems or as catalysts in chemical reactions .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(3-chloro-4-fluorophenyl)-2-benzothiazol-2-ylacetamide: Lacks the trioxo group, resulting in different chemical properties.

N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxo-1,2-benzothiazol-2-yl)acetamide: Contains a dioxo group instead of a trioxo group, leading to variations in reactivity.

N-(3-chloro-4-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propionamide: Has a propionamide moiety instead of an acetamide moiety, affecting its chemical behavior.

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)acetamide is unique due to the presence of the trioxo group and the specific arrangement of substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, synthesis methods, and relevant case studies based on diverse sources.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzisothiazole moiety and an acetamide functional group. Its molecular formula is , and it is known for its various pharmacological properties.

Biological Activities

Anticancer Activity

Compounds containing the benzisothiazole scaffold have been reported to exhibit anticancer properties. Studies indicate that derivatives of benzothiazole can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, some derivatives have shown effectiveness against breast and colon cancer cell lines by disrupting cellular proliferation pathways .

Antibacterial and Antifungal Properties

Research has demonstrated that benzothiazole derivatives possess broad-spectrum antibacterial and antifungal activities. The mechanism often involves interference with microbial cell wall synthesis or function. For example, studies have shown that certain benzothiazole compounds can act against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anthelmintic Activity

Benzothiazole derivatives are also noted for their anthelmintic effects. They have been tested against various helminths with promising results, indicating potential applications in treating parasitic infections in veterinary and human medicine .

Case Studies

-

Anticancer Study

A study published in Bioorganic & Medicinal Chemistry highlighted the synthesis of several benzothiazole derivatives, including the target compound. These derivatives were evaluated for anticancer activity against multiple cancer cell lines. The results indicated that modifications to the benzothiazole ring significantly enhanced cytotoxicity, suggesting structure-activity relationships that could guide future drug design . -

Antibacterial Efficacy

In another investigation focusing on antimicrobial properties, this compound was tested against various bacterial strains. The compound exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics . -

Antifungal Activity Assessment

A series of experiments assessed the antifungal activity of related benzothiazole compounds against Candida species. The findings revealed that certain structural modifications could enhance antifungal potency, providing insights into optimizing these compounds for therapeutic use .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

-

Formation of Benzisothiazole Ring :

- The initial step often involves cyclization reactions using appropriate precursors such as 2-(alkylthio)benzaldehydes.

-

Introduction of Acetamide Group :

- Following the formation of the benzisothiazole structure, acetamide functionalities are introduced using acetic anhydride or similar reagents under controlled conditions.

-

Purification and Characterization :

- The final product is purified through recrystallization or chromatography techniques to obtain high-purity samples for biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.